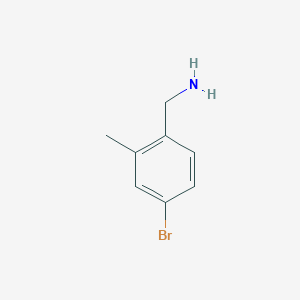

(4-Bromo-2-methylphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDQDMSHRCFAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370817 | |

| Record name | 4-BROMO-2-METHYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-62-7 | |

| Record name | 4-BROMO-2-METHYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanamine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of (4-Bromo-2-methylphenyl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound, also known as 4-bromo-2-methylbenzylamine, is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.

Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 376646-62-7 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 270.9 ± 25.0 °C (Predicted) | [3] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.03 ± 0.10 (Predicted) | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. Air sensitive. | [1][3] |

Spectroscopic Data

¹H NMR Spectroscopy (¹H NMR, 300 MHz, DMSO-d₆) of the Hydrochloride Salt: [3]

-

δ 8.28 (broad singlet, 2H): Corresponds to the protons of the ammonium group (-NH₃⁺). The broadness of the signal is due to quadrupolar relaxation and exchange with trace amounts of water.

-

δ 7.42-7.54 (multiple peaks, 2H): Aromatic protons.

-

δ 7.34 (double peak, J = 7.93 Hz, 1H): Aromatic proton.

-

δ 3.99 (double peak, J = 4.15 Hz, 2H): Protons of the benzylic methylene group (-CH₂-NH₃⁺). The coupling is to the ammonium protons.

-

δ 2.35 (single peak, 3H): Protons of the methyl group (-CH₃).

Expected ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the substituents on the aromatic ring.

Expected Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region.

Mass Spectrometry:

The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be evident in the spectrum, with two peaks of nearly equal intensity separated by 2 Da for any fragment containing a bromine atom.

Synthesis

A reliable method for the synthesis of this compound is the reduction of the corresponding benzonitrile, 4-bromo-2-methylbenzonitrile.[3]

Reaction Scheme:

Synthetic Workflow Diagram

Experimental Protocol: Reduction of 4-Bromo-2-methylbenzonitrile [3]

This protocol details the synthesis of this compound as its hydrochloride salt.

Materials:

-

4-Bromo-2-methylbenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

1.0 M Borane in THF

-

Methanol

-

Ethyl acetate

-

4 M Hydrochloric acid in 1,4-dioxane

-

Ether

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-methylbenzonitrile (3.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of borane in tetrahydrofuran (46 mL), ensuring the reaction temperature is maintained at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

After 1 hour, warm the reaction to 80 °C and heat overnight.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), cool the mixture back to 0 °C.

-

Quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under vacuum to remove the solvents.

-

Treat the crude product with ethyl acetate (20 mL).

-

Add a 4 M solution of hydrochloric acid in 1,4-dioxane (8.0 mL, 32 mmol) and stir for 5 minutes.

-

Collect the resulting solid by filtration.

-

Wash the solid with ether and dry to yield 4-bromo-2-methylbenzenemethanamine hydrochloride as a white powder (3.24 g, 100% yield).

Purification:

The resulting hydrochloride salt can be purified by recrystallization. To obtain the free base, the hydrochloride salt can be treated with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent. The free base, being a liquid, can then be purified by vacuum distillation.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, substituted benzylamines are a well-established class of compounds with a broad range of pharmacological activities. They are key structural motifs in many pharmaceuticals.

Potential Areas of Interest for this compound Derivatives:

-

Enzyme Inhibition: Benzylamine derivatives have been investigated as inhibitors for various enzymes, including tryptase, which is a mediator of asthma.[2]

-

Neurological Disorders: The benzylamine scaffold is present in compounds designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-secretase.[4]

-

Antimicrobial and Anticancer Activity: Various substituted benzylamine derivatives have shown promising results in antimicrobial and anticancer screenings.[5]

The structure of this compound, with its specific substitution pattern, offers a unique scaffold for further chemical modification and exploration of its biological potential. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

Drug Discovery Workflow

This guide provides a foundational understanding of this compound. Further research into its biological activities is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-BROMO-2-METHYLBENZYLAMINE CAS#: 376646-62-7 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

In-Depth Technical Guide: (4-Bromo-2-methylphenyl)methanamine (CAS 376646-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative. Compounds of this class are of interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. The strategic placement of the bromo and methyl groups on the phenyl ring, along with the reactive primary amine functionality, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of its chemical characterization, a representative synthetic protocol, and safety information.

Physicochemical and Spectroscopic Characterization

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 376646-62-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrN | [1][2][3][4] |

| Molecular Weight | 200.08 g/mol | [1][2][3][4] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% - 98% | [2][4] |

| Boiling Point | 270.9 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 117.6 °C (Predicted) | [3] |

| Density | 1.41 g/cm³ (Predicted) | [3] |

| InChI Key | CRDQDMSHRCFAAW-UHFFFAOYSA-N | [3] |

Spectroscopic Data (Predicted)

| Spectrum Type | Predicted Data |

| ¹H NMR | δ (ppm): 7.3-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.8-3.9 (s, 2H, CH₂), 2.3-2.4 (s, 3H, CH₃), 1.5-1.7 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): 140-142 (Ar-C), 138-140 (Ar-C), 131-133 (Ar-CH), 129-131 (Ar-CH), 126-128 (Ar-CH), 120-122 (Ar-C-Br), 45-47 (CH₂), 18-20 (CH₃) |

| IR (Infrared) | ν (cm⁻¹): 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Alkyl C-H stretch), 1600-1650 (N-H bend), 1450-1500 (Ar C=C stretch), 1000-1100 (C-N stretch), 500-600 (C-Br stretch) |

| MS (Mass Spec.) | m/z: 200/202 ([M]⁺, Br isotope pattern), 185/187 ([M-NH₂]⁺), 121 ([M-Br]⁺) |

Synthesis and Purification

Representative Synthesis: Reduction of 4-Bromo-2-methylbenzonitrile

This two-step process involves the synthesis of the nitrile precursor followed by its reduction to the target amine.

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

A common route to this intermediate is via a Sandmeyer reaction from 4-bromo-2-methylaniline.

-

Materials: 4-bromo-2-methylaniline, hydrochloric acid, sodium nitrite, copper(I) cyanide, potassium cyanide.

-

Procedure:

-

4-bromo-2-methylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt, maintaining the temperature below 5 °C.

-

In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated.

-

The cold diazonium salt solution is slowly added to the hot cyanide solution.

-

The reaction mixture is heated to drive the reaction to completion.

-

After cooling, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 4-bromo-2-methylbenzonitrile, which can be purified by recrystallization or column chromatography.

-

Step 2: Reduction to this compound

-

Materials: 4-Bromo-2-methylbenzonitrile, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide.

-

Procedure:

-

A solution of 4-bromo-2-methylbenzonitrile in an anhydrous solvent (diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the sequential slow addition of water, followed by aqueous sodium hydroxide.

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Experimental Workflow Diagram

Biological Activity and Signaling Pathways

As of the date of this document, a thorough search of scientific literature and databases has not revealed any published studies on the specific biological activity or the involvement of this compound in any signaling pathways. The biological effects of this compound remain an area for future investigation. However, substituted benzylamines are a well-established class of compounds with a wide range of pharmacological activities, and this molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.[5][6][7]

General Workflow for Biological Characterization

Should this compound be investigated for its biological effects, a typical workflow would be as follows:

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for various scientific disciplines, particularly in drug discovery. This guide provides a summary of its known characteristics and a framework for its synthesis and handling. The lack of data on its biological activity presents an opportunity for future research to explore its potential pharmacological relevance. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

References

- 1. 376646-62-7 | 1-(4-bromo-2-methylphenyl)methanamine - Alachem Co., Ltd. [alachem.co.jp]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 6. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical properties of (4-Bromo-2-methylphenyl)methanamine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative. Compounds of this class are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. A thorough understanding of the physical properties of such intermediates is crucial for their effective handling, reaction optimization, and process scale-up. This technical guide provides a concise overview of the available physical property data for this compound, detailed experimental protocols for its characterization, and a logical workflow for its potential synthesis.

Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Melting Point | Not Reported (below room temperature) | |

| Boiling Point | Not Reported | |

| Boiling Point of Benzylamine (for reference) | 185 °C (365 °F; 458 K) | [1][2][3][4] |

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is fundamental for the characterization of a chemical substance. The following are detailed methodologies for these measurements, particularly suitable for research and development settings where sample quantities may be limited.

Melting Point Determination (for low-temperature liquids)

Given that this compound is a liquid at room temperature, its melting point lies below this threshold. A cryostatic apparatus would be required for a precise measurement.

Protocol:

-

Sample Preparation: A small, anhydrous sample of the compound is introduced into a capillary tube.

-

Apparatus: A cryostat equipped with a viewing port and a calibrated temperature probe is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the cryostat.

-

The temperature is lowered until the sample solidifies completely.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range represents the melting point of the substance.

-

Boiling Point Determination (Microscale Method)

For the determination of the boiling point of a liquid, a microscale method is often preferred to minimize sample consumption.

Protocol:

-

Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube or a melting point capillary tube. A smaller, inverted capillary tube (sealed at one end) is then placed inside the larger tube containing the sample.

-

Apparatus: A standard melting point apparatus or a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) can be used. A calibrated thermometer is essential.

-

Procedure:

-

The sample tube assembly is attached to the thermometer and placed in the heating block of the melting point apparatus or immersed in the Thiele tube.

-

The apparatus is heated gradually. As the temperature rises, the air trapped in the inverted capillary will expand and escape as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the inverted capillary tube.[5][6][7][8]

-

Logical Synthesis Workflow

While a specific, detailed synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of 4-bromo-2-methylaniline.[9] The following diagram illustrates a logical workflow for the potential synthesis of the target compound.

Caption: A potential synthetic pathway for this compound.

This proposed workflow starts with the bromination of o-toluidine to introduce the bromine atom at the para position. The resulting 4-bromo-2-methylaniline can then undergo a Sandmeyer reaction, which involves diazotization followed by cyanation, to yield 4-bromo-2-methylbenzonitrile. The final step involves the reduction of the nitrile group to a primary amine, affording the desired product, this compound. Each of these transformations represents a standard and well-documented reaction in organic synthesis.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chymist.com [chymist.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (4-Bromo-2-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Bromo-2-methylphenyl)methanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's physicochemical properties and offers detailed experimental protocols for its determination in common laboratory solvents.

Compound Overview

This compound is a substituted benzylamine derivative. Its structure, featuring a polar amine group and a larger, nonpolar bromo-methylphenyl group, dictates its solubility behavior. Understanding these properties is crucial for its application in research and drug development, particularly in reaction chemistry, formulation, and purification processes.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Physical Form | Liquid | |

| XLogP3-AA | 1.8 - 2.2 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

The XLogP3-AA value suggests a degree of lipophilicity, indicating that the compound will favor nonpolar organic solvents over water. The presence of a primary amine group, capable of hydrogen bonding, will contribute to its solubility in polar protic solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the principles of "like dissolves like" and the known solubility of similar substituted benzylamines, a qualitative solubility profile for this compound can be predicted. Amines with more than four carbon atoms generally exhibit low solubility in water but are soluble in organic solvents[3]. Given that this compound has eight carbon atoms, it is expected to be sparingly soluble in water but readily soluble in a range of organic solvents.

The hydrochloride salt of benzylamine is known to be water-soluble, a common strategy to enhance the aqueous solubility of amine-containing compounds[4]. Therefore, this compound is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt[5][6].

Predicted Qualitative Solubility Table:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The nonpolar phenyl ring and bromo-methyl group outweigh the polarity of the amine group. |

| Methanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of methanol. | |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Soluble | The larger alkyl chain of isopropanol may enhance solubility compared to smaller alcohols. | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons. |

| Ethyl Acetate | Soluble | The ester group can interact with the amine group. | |

| Dichloromethane (DCM) | Soluble | The compound's moderate polarity should allow for good solvation. | |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene will have favorable interactions with the phenyl ring of the solute. |

| Hexane | Sparingly Soluble | The high nonpolar character of hexane may not sufficiently solvate the polar amine group. | |

| Aqueous Acid | 1 M Hydrochloric Acid | Soluble | Protonation of the basic amine group forms a more soluble ammonium salt. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the isothermal shake-flask method, a reliable technique for determining equilibrium solubility[7].

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and developers, this information is essential for designing experiments, developing formulations, and optimizing processes involving this compound.

References

Spectroscopic Analysis of (4-Bromo-2-methylphenyl)methanamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (4-Bromo-2-methylphenyl)methanamine, a key intermediate in pharmaceutical and chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected and calculated spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.8 | s | 2H | -CH₂NH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.5 (broad) | s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Predicted values are based on the analysis of similar structures and general chemical shift theory.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~120 | Ar-C (quaternary, C-Br) |

| ~45 | -CH₂NH₂ |

| ~19 | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Predicted values are based on the analysis of similar structures and established carbon chemical shift ranges.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Sharp (two bands) | N-H stretch (primary amine)[1][2] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium to Strong | N-H bend (scissoring)[1][2] |

| 1475-1450 | Medium | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch[1] |

| 1100-1000 | Strong | C-Br stretch |

| 910-665 | Strong, Broad | N-H wag[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Notes |

| [M]⁺ | 198.9997 / 200.9977 | Molecular ion peak with isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M+H]⁺ | 200.0075 / 202.0055 | Protonated molecular ion[3] |

| [M+Na]⁺ | 221.9895 / 223.9875 | Sodium adduct[3] |

| [M-NH₂]⁺ | 182.9865 / 184.9845 | Fragment ion after loss of the amino group |

Note: The molecular formula of this compound is C₈H₁₀BrN, with a monoisotopic mass of 198.9997 Da.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5]

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Data Acquisition

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.[5]

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]

-

Spectral Width: 12-16 ppm.[5]

-

Acquisition Time: 2-3 seconds.[5]

-

Relaxation Delay: 1-2 seconds.[5]

-

Number of Scans: 8-16.[5]

-

Temperature: 298 K.[5]

2.1.3 ¹³C NMR Data Acquisition

-

Instrument: 100 MHz or 125 MHz NMR Spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[5]

-

Spectral Width: 200-220 ppm.[5]

-

Acquisition Time: 1-2 seconds.[5]

-

Relaxation Delay: 2-5 seconds.[5]

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[5]

-

Temperature: 298 K.[5]

IR Spectroscopy

2.2.1 Sample Preparation

-

Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄), and place it in a liquid sample cell.

2.2.2 Data Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or solvent) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

2.3.1 Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[6]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[6]

-

The final solution should be free of non-volatile salts and buffers.

2.3.2 Data Acquisition

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[7]

-

Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]⁺.[8]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.[7]

-

Scan Range: A typical m/z range would be 50-500 Da to encompass the molecular ion and expected fragments.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - 1171381-49-9 (C8H10BrN) [pubchemlite.lcsb.uni.lu]

- 4. Bromo-(4-methylphenyl)methanamine | C8H10BrN | CID 22286716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. rsc.org [rsc.org]

Stability and Storage of (4-Bromo-2-methylphenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (4-Bromo-2-methylphenyl)methanamine. The information herein is curated for professionals in research and drug development who require a thorough understanding of the compound's characteristics to ensure its integrity and proper handling. While specific proprietary stability data for this compound is not publicly available, this guide synthesizes information from safety data sheets, general chemical stability principles, and regulatory guidelines to provide best-practice recommendations.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2-methylbenzylamine |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 138964-03-5 |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions. Based on information from suppliers and general chemical safety guidelines, the following conditions are recommended:

-

Temperature: Store at room temperature.[1]

-

Atmosphere: An inert atmosphere is recommended for long-term storage to prevent oxidation.

-

Light: The compound should be kept in a dark place, protected from light, to prevent photodegradation.

-

Moisture: Store in a dry place and keep the container tightly sealed to prevent hydrolysis.[1][2]

-

Ventilation: Ensure the storage area is well-ventilated.[2]

Stability Profile

Potential Degradation Pathways

-

Oxidation: The amine group can be susceptible to oxidation, potentially forming N-oxides or other oxidation products. The aromatic ring may also be subject to oxidative degradation under harsh conditions.

-

Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to degradation. Studies on other primary aromatic amines have shown instability in acidic media.

-

Photodegradation: Aromatic compounds can be light-sensitive. Exposure to UV or visible light may induce degradation. A study on 4-bromoaniline showed gradual decomposition under UV exposure.[3]

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[3]

The following diagram illustrates a logical workflow for assessing the chemical stability of a compound like this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on a compound such as this compound, based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This is crucial for developing a stability-indicating analytical method.

4.1.1. Hydrolytic Degradation

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

4.1.2. Oxidative Degradation

-

Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature for a specified duration (e.g., 24 hours).

-

Analysis: Analyze the sample at various time points to assess the degradation.

4.1.3. Photolytic Degradation

-

Preparation: Expose a solid sample of the compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: A control sample should be protected from light.

-

Analysis: After the exposure period, analyze both the exposed and control samples to evaluate the extent of photodegradation.

4.1.4. Thermal Degradation

-

Preparation: Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Incubation: Maintain the temperature for a defined period (e.g., 7 days).

-

Analysis: Analyze the sample at different time points to determine the impact of heat on stability.

The following diagram illustrates the workflow for a typical forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are conducted to establish a shelf-life for the compound under recommended storage conditions.

4.2.1. Protocol

-

Packaging: Place the compound in containers that simulate the proposed storage packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months

-

-

Analysis: At each time point, analyze the samples for appearance, purity (assay), and degradation products using a validated stability-indicating method.

Data Presentation

The results of stability studies should be presented in a clear and organized manner. The following table is a template for summarizing quantitative stability data.

| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 Months | Conforms | 100.0 | < 0.1 |

| 3 Months | Conforms | 99.8 | 0.2 | |

| 6 Months | Conforms | 99.7 | 0.3 | |

| 12 Months | Conforms | 99.5 | 0.5 | |

| 40°C / 75% RH | 0 Months | Conforms | 100.0 | < 0.1 |

| 3 Months | Conforms | 98.5 | 1.5 | |

| 6 Months | Conforms | 97.2 | 2.8 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Conclusion

While specific stability data for this compound requires experimental determination, this guide provides a robust framework for its storage and stability assessment based on its chemical class and established scientific and regulatory principles. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount to maintaining the compound's integrity. For critical applications in research and drug development, it is strongly advised to perform dedicated stability studies following the outlined protocols to establish a definitive shelf-life and to understand its degradation profile.

References

Potential Biological Activities of (4-bromo-2-methylphenyl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (4-bromo-2-methylphenyl)methanamine represent a promising, yet largely unexplored, chemical scaffold with significant potential for exhibiting a range of biological activities. Extensive research on structurally related substituted benzylamines suggests that this class of compounds could be valuable starting points for the development of novel therapeutic agents. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives by examining the established activities of analogous compounds. The primary areas of focus include their potential as antimicrobial, antitumor, and neuropharmacological agents. This document provides a summary of relevant quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of pertinent biological pathways and experimental workflows to guide future research and development in this area.

Introduction

The benzylamine moiety is a versatile pharmacophore present in a wide array of biologically active compounds. The introduction of various substituents onto the phenyl ring and the amine group allows for the fine-tuning of their pharmacological profiles. The presence of a bromine atom, in particular, can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved biological activity. The specific substitution pattern of a 4-bromo and a 2-methyl group on the phenyl ring of a methanamine derivative presents a unique chemical entity with the potential for diverse biological interactions. While direct studies on this compound derivatives are limited in the public domain, a review of the literature on structurally similar compounds provides a strong rationale for investigating their therapeutic potential. This guide aims to provide a comprehensive overview of these potential activities to stimulate and direct future research efforts.

Potential Biological Activities

Based on the activities of structurally related bromo- and methyl-substituted benzylamine derivatives, the following biological activities are postulated for this compound derivatives.

Antimicrobial Activity

Substituted benzylamine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The mechanism of action for such compounds can vary but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

A study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed potent activity against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[1] Furthermore, coumarin derivatives incorporating a benzylamine moiety have also shown promising antibacterial effects.[2] The presence of a halogen, such as bromine, on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Table 1: Representative Antimicrobial Activity of Substituted Benzylamine Derivatives

| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa | 0.002 - 0.016 µg/mL | [1] |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Staphylococcus epidermidis | 0.002 - 0.016 µg/mL | [1] |

| Coumarin-benzylamine derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | Good in vitro activity | [2] |

| 5β-cholanyl-24-benzylamine derivatives | Gram-positive bacteria | Correlated with log P | [3] |

Antitumor Activity

The development of novel antitumor agents is a critical area of research. Several classes of substituted benzylamines have been investigated for their potential to inhibit cancer cell growth. For instance, 8-hydroxyquinoline substituted benzylamines have been identified as a new family of anticancer compounds.[4][5] These compounds are thought to act through the formation of a quinone methide intermediate that can form covalent adducts with proteins, leading to cytotoxic and cytostatic effects.[4]

More recently, 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives have been designed as inhibitors of the PD-1/PD-L1 immune checkpoint, with some compounds showing potent inhibition in the nanomolar range.[6] This highlights the potential for appropriately substituted benzylamines to function as immunotherapeutic agents.

Table 2: Representative Antitumor Activity of Substituted Benzylamine Derivatives

| Compound Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Mechanism of Action | Reference |

| 8-Hydroxyquinoline substituted benzylamines | Glioma and Carcinoma models | Not specified | Formation of quinone methide, protein adduction | [4][5] |

| 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives | PD-1/PD-L1 expressing cells | IC50 < 10 nM | PD-1/PD-L1 inhibition | [6] |

Neuropharmacological Effects

Substituted benzylamines can also interact with components of the central and peripheral nervous systems. One notable activity is the inhibition of catecholamine reuptake. A study on benzylamine analogues of bretylium, such as N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, demonstrated potent inhibition of norepinephrine and dopamine accumulation in rat brain homogenates.[7] The ortho-substitution on the phenyl ring was found to be important for high potency and specificity.[7] This suggests that this compound derivatives, which also possess an ortho-methyl group, could be promising candidates for development as neuropharmacological agents. Additionally, some substituted benzylamides have been reported to exhibit sedative actions.[8]

Table 3: Representative Neuropharmacological Activity of Substituted Benzylamine Derivatives

| Compound | Target | Activity Metric (I50) | Reference |

| N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Norepinephrine uptake (cortex) | Lower than dopamine uptake | [7] |

| N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Dopamine uptake (striatum) | Higher than norepinephrine uptake | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activities of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Catecholamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine into synaptosomes.

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex for norepinephrine uptake, striatum for dopamine uptake) of rats.

-

Pre-incubation: The synaptosomes are pre-incubated with the test compound at various concentrations.

-

Uptake Initiation: Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine) is added to initiate the uptake process.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter.

-

Data Analysis: The I50 value (the concentration of the compound that causes 50% inhibition of neurotransmitter uptake) is determined.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of this compound derivatives.

Caption: General synthetic workflow for this compound derivatives.

Caption: Potential mechanisms of antimicrobial action.

Caption: Simplified signaling pathway for apoptosis induction by an antitumor agent.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is currently lacking in publicly accessible literature, the information gathered from structurally analogous compounds strongly suggests a high potential for this chemical class in several therapeutic areas. The presence of the bromo and methyl substituents on the benzylamine core provides a unique electronic and steric profile that warrants thorough investigation.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the amine group. These compounds should then be systematically screened for antimicrobial, antitumor, and neuropharmacological activities using the assays detailed in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Promising lead compounds can then be advanced into more detailed mechanistic studies and in vivo models. The exploration of this chemical space holds significant promise for the discovery of novel drug candidates.

References

- 1. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sedative action of some substituted benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Use of (4-bromo-2-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-2-methylphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structural features—a bromine atom amenable to cross-coupling reactions, a methyl group that can influence steric and electronic properties, and a reactive primary amine—make it a versatile intermediate for the construction of diverse molecular scaffolds. This technical guide provides a comprehensive literature review of the synthesis and applications of this compound, with a focus on detailed experimental protocols and its role in the development of bioactive compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functional group transformation of readily available precursors. The most common routes originate from 4-bromo-2-methylaniline, 4-bromo-2-methylbenzaldehyde, or 4-bromo-2-methylbenzonitrile.

Route 1: From 4-bromo-2-methylaniline

A plausible synthetic route starts from 4-bromo-2-methylaniline, which can be synthesized from o-toluidine.

Synthesis of 4-bromo-2-methylaniline

A common method for the synthesis of 4-bromo-2-methylaniline involves a three-step process starting from 2-methylaniline (o-toluidine): protection of the amine, bromination, and deprotection.[1]

-

Step 1: Arylamine Protection. The amino group of 2-methylaniline is first protected, for example, as an acetamide (N-(2-methylphenyl)acetamide), to prevent side reactions during bromination.[1]

-

Step 2: Bromination. The protected compound undergoes electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the para position relative to the activating methyl group.[1]

-

Step 3: Deprotection. The protecting group is then removed by hydrolysis under acidic conditions to yield 4-bromo-2-methylaniline.[1]

While a direct conversion of 4-bromo-2-methylaniline to this compound is not explicitly detailed in the reviewed literature, this precursor sets the stage for subsequent transformations.

Route 2: Reduction of 4-bromo-2-methylbenzonitrile

A more direct approach involves the reduction of 4-bromo-2-methylbenzonitrile. This nitrile can be prepared from 4-bromo-2-methylaniline via the Sandmeyer reaction.

Experimental Protocol: Reduction of a Nitrile to a Primary Amine

While a specific protocol for 4-bromo-2-methylbenzonitrile was not found, a general and reliable method for the reduction of nitriles to primary amines utilizes lithium aluminum hydride (LiAlH4).

Reaction: R-C≡N → R-CH₂-NH₂

Reagents and Conditions:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Work-up: Sequential addition of water and an aqueous base (e.g., NaOH solution) to quench the reaction and precipitate aluminum salts.

General Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the nitrile in the chosen anhydrous solvent is prepared.

-

The flask is cooled in an ice bath, and LiAlH₄ is added portion-wise with careful temperature control.

-

The reaction mixture is then typically stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling the reaction mixture back to 0 °C, it is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water. This procedure is often referred to as the Fieser work-up.

-

The resulting precipitate is removed by filtration, and the organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the primary amine.

Route 3: Reductive Amination of 4-bromo-2-methylbenzaldehyde

Another viable synthetic strategy is the reductive amination of 4-bromo-2-methylbenzaldehyde. This one-pot reaction involves the formation of an imine from the aldehyde and an amine source (like ammonia), followed by its in-situ reduction to the desired primary amine.

Experimental Protocol: Reductive Amination of an Aldehyde

Although a specific protocol for 4-bromo-2-methylbenzaldehyde is not detailed in the available literature, a general procedure for reductive amination using a borohydride reagent is well-established.

Reaction: R-CHO + NH₃ + [Reducing Agent] → R-CH₂-NH₂

Reagents and Conditions:

-

Amine Source: Ammonia (often used as a solution in an alcohol, e.g., ammonia in methanol)

-

Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is often preferred as it is more selective for the iminium ion over the aldehyde.

-

Solvent: Methanol or ethanol.

-

Catalyst (optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

General Procedure:

-

The aldehyde is dissolved in the chosen alcoholic solvent in a reaction flask.

-

The ammonia solution is added, and the mixture is stirred to allow for the formation of the imine intermediate.

-

The reducing agent is then added portion-wise, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched, typically with water, and the solvent is removed under reduced pressure.

-

The product is then extracted into an organic solvent, washed with brine, dried, and concentrated to yield the primary amine.

Applications in Drug Discovery and Development

This compound and its precursors are valuable intermediates in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 4-bromo-aniline moiety, a direct precursor to the target compound, is a common scaffold in the design of these inhibitors. The bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the fine-tuning of the inhibitor's potency and selectivity. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.

While a direct application of this compound was not found in the synthesis of a specific, named kinase inhibitor in the reviewed literature, its structural motif is present in numerous patented compounds. The conversion of the aniline to the benzylamine could be a strategic step to alter the spacing and vector of the pharmacophoric groups, potentially leading to interactions with different regions of the kinase active site or improving pharmacokinetic properties.

Use of the Precursor 4-bromo-2-methylaniline in Bioactive Molecules

A recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with antibacterial and alkaline phosphatase inhibitory activities.[2] In this work, 4-bromo-3-methylaniline was a key starting material. Although this is a constitutional isomer of the precursor to our target molecule, it highlights the utility of the bromo-methyl-aniline scaffold in generating bioactive compounds.

Quantitative Data from a Related Bioactive Compound

In the aforementioned study, the synthesized pyrazine carboxamide derivative 5d showed promising biological activity.[2]

| Compound | Target | Assay | Result |

| 5d | Extensively Drug-Resistant Salmonella Typhi | Agar well diffusion | Strongest antibacterial activity |

| Minimum Inhibitory Concentration (MIC) | 6.25 mg/mL | ||

| Alkaline Phosphatase | In vitro inhibition | Most potent compound | |

| IC₅₀ | 1.469 ± 0.02 µM |

Table 1: Biological activity data for a compound synthesized from a bromo-methyl-aniline precursor.[2]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.

Caption: Synthetic pathways to this compound.

Conclusion

References

An In-depth Technical Guide to (4-bromo-2-methylphenyl)methanamine: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for (4-bromo-2-methylphenyl)methanamine, a chemical intermediate with potential applications in pharmaceutical research and development. The information is compiled from various sources to ensure a thorough understanding of its properties and associated risks.

Chemical and Physical Properties

This compound, also known as 4-bromo-2-methylbenzylamine, is a substituted benzylamine. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 138049-74-6 |

| Physical Form | Liquid[1] |

| Purity | Typically ≥95% |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause irritation and harm if ingested.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2][3] |

GHS Label Elements:

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

-

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not publicly available. The hazard classification is based on the expected properties of similar chemical structures.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound have not been found in the public domain. However, standardized OECD guidelines for chemical testing should be followed to evaluate its safety profile.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

-

Principle: A single dose of the substance is administered orally to a group of fasted animals. The presence or absence of mortality in a step determines the next dose level.

-

Animal Model: Typically, female rats are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage.

-

A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation - In Vitro OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

Following an exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is determined using a cell viability assay (e.g., MTT assay).

-

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours after application).

-

-

Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at room temperature.[2]

-

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

-

Personal Precautions:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

-

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.

-

-

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, dike the area to contain the spill and collect the material for disposal.

-

Wash the spill area with soap and water.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities, mechanisms of action, or signaling pathways associated with this compound. As a substituted benzylamine, it belongs to a class of compounds with diverse pharmacological activities. Further research is required to elucidate its biological profile.

Experimental Workflows

Due to the lack of specific research applications for this compound in the public domain, a detailed experimental workflow cannot be provided. However, a logical workflow for its initial characterization and safety assessment can be proposed.

Caption: A logical workflow for the synthesis, characterization, and initial safety and biological evaluation of this compound.

Synthesis and Analytical Methods

Synthesis

A probable synthetic route is the reductive amination of 4-bromo-2-methylbenzaldehyde.

Caption: A plausible synthetic route to this compound via reductive amination of the corresponding aldehyde.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis and purity determination of this compound.

General HPLC Method for Benzylamine Derivatives:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid).

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

General GC-MS Method for Benzylamine Derivatives:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injection.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C).

-

Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

-

Sample Preparation: The sample can be injected directly if sufficiently volatile and thermally stable. Derivatization (e.g., with a silylating agent) may be necessary to improve chromatographic performance.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS for this compound from their supplier and follow all institutional and regulatory safety guidelines.

References

IUPAC name and synonyms for C8H10BrN

An In-depth Technical Guide to the Isomers of C8H10BrN

This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C8H10BrN. Due to the existence of numerous structural isomers, this document will focus on a selection of the most prominent and well-documented isomers, providing their IUPAC names, synonyms, key properties, detailed experimental protocols for their synthesis, and their applications in research and industry.

Introduction to C8H10BrN Isomers

The molecular formula C8H10BrN represents a variety of aromatic compounds. The structural diversity arises from the different substitution patterns of the bromo, amino, and ethyl or dimethyl groups on the benzene ring, as well as the arrangement of atoms in the side chains. These isomers are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This guide will primarily focus on three exemplary isomers: 4-(2-Bromoethyl)aniline, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.

Isomer Profile: 4-(2-Bromoethyl)aniline

IUPAC Name: 4-(2-bromoethyl)aniline[4]

Synonyms:

-

1-(4-Aminophenyl)-2-bromoethane[4]

-

4-(2-BROMOETHYL)-PHENYLAMINE[4]

-

Benzenamine, 4-(2-bromoethyl)-[4]

CAS Number: 39232-03-6[4]

2.1. Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 200.08 g/mol | [4] |

| InChIKey | WNPSMKHXUKDOBN-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1CCBr)N | [4] |

2.2. Synthesis Protocols

Method 1: Reductive Amination of 4-Nitrophenethyl Bromide

A common synthetic route involves the reductive amination of 4-nitrophenethyl bromide with aniline, utilizing sodium borohydride as the reducing agent.[1]

Method 2: Reaction of 4-Iodoaniline with 1,2-Dibromoethane

This compound can also be obtained through the reaction of 4-iodoaniline with 1,2-dibromoethane in the presence of a copper(I) iodide catalyst.[1]

2.3. Applications

4-(2-Bromoethyl)aniline is a versatile intermediate in organic synthesis.[1] Its bifunctional nature, with a nucleophilic amino group and an electrophilic bromoethyl group, allows for a wide range of chemical transformations.[6]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for various more complex molecules with potential biological activity.[1]

-

Bioconjugation: The amine group can be used to link the molecule to proteins, peptides, or antibodies.[1]

-

Nucleophilic Substitution Reactions: The bromoethyl group is susceptible to substitution by various nucleophiles, enabling the introduction of diverse functional groups.[1][6]